3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol
Overview
Description
3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol, also known as 3-Chloro-1,2-propanediol, is a colorless liquid . It is denser than water and contact may irritate skin, eyes, and mucous membranes . It is used to make other chemicals .
Synthesis Analysis
A scalable and efficient synthesis of 3-Chloro-1,2-propanediol has been reported . The formation of 3-chloropropane-1,2-diol (3-MCPD) released from its esters with higher fatty acids was studied using the recognized precursors of 3-MCPD .Molecular Structure Analysis
The molecular formula of this compound is C3H2ClD5O2 . The molecular weight is 115.57 . The structure can be represented by the SMILES string [2H]C([2H])(O)C([2H])(O)C([2H])([2H])Cl .Chemical Reactions Analysis
There are several pathways for the formation of 3-MCPD esters: a direct nucleophilic substitution reaction, an indirect nucleophilic substitution reaction, and a mechanism of an intermediate (glycidyl ester) . The ester-based direct nucleophilic substitution reaction is the most likely reaction pathway .Physical and Chemical Properties Analysis
This compound is denser than water . It has a molecular weight of 115.57 . It appears as a colorless liquid .Scientific Research Applications
Solvolysis Studies
- Kinetics and Mechanisms in Solvents: A study by Albuquerque, Moita, and Gonçalves (2001) explored the solvolysis of tert-alkyl halides, including compounds similar to 3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol, in various mono- and dialcohols. The research focused on understanding solute-solvent interaction mechanisms, highlighting solvent dipolarity, polarizability, and hydrogen bond donor acidity as influential factors (Albuquerque, Moita, & Gonçalves, 2001).
Chemical Compound Analysis
- Phenylpropanoids from Berries: Research by Kikuzaki et al. (1999) identified a phenylpropanoid structurally related to this compound in Pimenta dioica berries, demonstrating the compound's relevance in natural product chemistry and antioxidative studies (Kikuzaki, Hara, Kawai, & Nakatani, 1999).
Mitochondrial Function and Cell Apoptosis
- Impact on HEK293 Cells: Jin et al. (2020) investigated the effects of 3-chloropropane-1,2-diol (a related compound) on mitochondrial function and apoptosis in human embryonic kidney 293 cells. Their findings emphasized the role of mitochondrial fission and autophagy in cell apoptosis, which can be relevant for understanding the effects of similar compounds (Jin, Zhong, Han, Zhu, Liu, Sun, Xia, & Peng, 2020).
Spectroscopy and Molecular Structure
- Vibration Spectra and Molecular Structure: Ogawa et al. (1978) analyzed the Raman and infrared spectra of various haloalkanes, including 1-chloropropanes. Their study on the vibrational frequencies and rotational isomerism offers insights into the molecular structure and behavior of related compounds like this compound (Ogawa, Imazeki, Yamaguchi, Matsuura, Harada, & Shimanouchi, 1978).
Food Safety and Contaminants
- Determination in Foodstuffs: Marc et al. (2016) developed a method to detect 3-monochloropropane-1,2-diol (3-MCPD) and related esters in various foods, using microwave extraction and gas chromatography. This research is crucial for food safety, monitoring contaminants that may include compounds structurally similar to this compound (Marc, Drouard-Pascarel, Rétho, Janvion, & Saltron, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of other chemicals and in the manufacture of dye intermediates .
Mode of Action
It is used as a solvent and chemical intermediate , suggesting that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
It is known to be involved in the synthesis of other chemicals , indicating that it may participate in various biochemical reactions.
Pharmacokinetics
It is known that exposure to this compound can occur in industrial/manufacturing facilities and laboratories involved in chemical synthesis . Workers risk exposure primarily through inhalation, skin, and eye contact .
Result of Action
3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol is genotoxic and can be toxic if swallowed or fatal if inhaled . It can cause serious eye damage . These effects suggest that the compound interacts with cellular components, potentially causing damage or alterations.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. , suggesting that it may be less harmful in an aquatic environment. In industrial or laboratory settings, exposure can occur, and protective measures should be taken .
Biochemical Analysis
Cellular Effects
It is known to be toxic if swallowed or fatal if inhaled, and can cause serious eye damage This suggests that it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its genotoxic properties , it may interact with DNA or other genetic material, potentially causing mutations or other changes in gene expression It could also interact with other biomolecules, leading to enzyme inhibition or activation
Properties
IUPAC Name |
3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-UXXIZXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745792 | |
Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-01-2 | |
Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 342611-01-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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